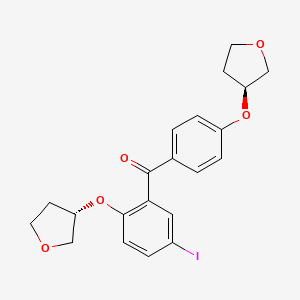
endo-BCN-PEG1-NHS carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-BCN-PEG1-NHS carbonate is a versatile chemical compound widely used in various scientific fields. It contains a bicyclo[6.1.0]non-4-yne (BCN) group and a polyethylene glycol (PEG) spacer, terminated with an N-hydroxysuccinimide (NHS) carbonate group. This compound is particularly useful for bioconjugation, allowing for the attachment of biomolecules such as proteins, peptides, and oligonucleotides to surfaces or other molecules .
Méthodes De Préparation
The synthesis of endo-BCN-PEG1-NHS carbonate typically involves the following steps:
Synthesis of BCN Derivative: The BCN group is synthesized through a series of organic reactions, starting from readily available cyclooctyne derivatives.
PEGylation: The BCN derivative is then reacted with polyethylene glycol (PEG) to introduce the PEG spacer. This step often involves the use of coupling agents to facilitate the reaction.
NHS Carbonate Formation: Finally, the PEGylated BCN derivative is reacted with N-hydroxysuccinimide (NHS) carbonate to form the final product. .
Analyse Des Réactions Chimiques
Endo-BCN-PEG1-NHS carbonate undergoes several types of chemical reactions:
Applications De Recherche Scientifique
Endo-BCN-PEG1-NHS carbonate has a wide range of applications in scientific research:
Biology: The compound is employed in the immobilization of enzymes and the production of biosensors
Medicine: It is used in drug development for the creation of targeted drug delivery systems and the modification of therapeutic proteins
Industry: The compound is utilized in the development of advanced materials and surface coatings
Mécanisme D'action
The mechanism of action of endo-BCN-PEG1-NHS carbonate involves its functional groups:
BCN Group: The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-tagged biomolecules, forming stable triazole linkages
NHS Ester Group: The NHS ester group reacts with primary amines to form amide bonds, facilitating the conjugation of the compound to various biomolecules
Comparaison Avec Des Composés Similaires
Endo-BCN-PEG1-NHS carbonate can be compared with other similar compounds:
Endo-BCN-NHS carbonate: This compound lacks the PEG spacer, making it less hydrophilic and potentially less versatile in certain applications.
BCN-PEG-NHS ester: Similar to this compound but may have different PEG chain lengths, affecting its solubility and reactivity
This compound stands out due to its combination of the BCN group, PEG spacer, and NHS ester, providing a unique balance of reactivity, hydrophilicity, and versatility .
Propriétés
Formule moléculaire |
C20H26N2O8 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C20H26N2O8/c23-17-7-8-18(24)22(17)30-20(26)28-12-11-27-10-9-21-19(25)29-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,21,25)/t14-,15+,16? |
Clé InChI |
PREFPNRTWCTNHH-XYPWUTKMSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)

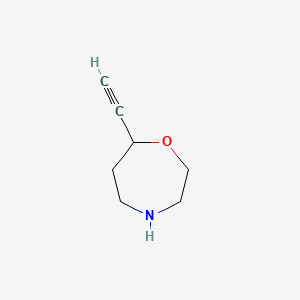
![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
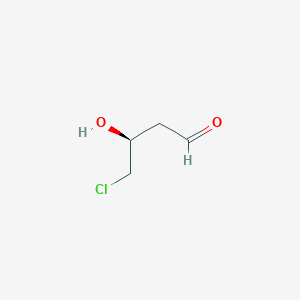
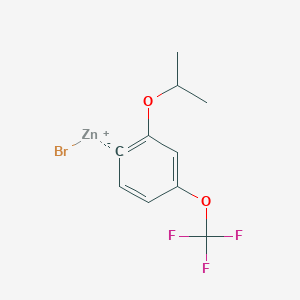

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
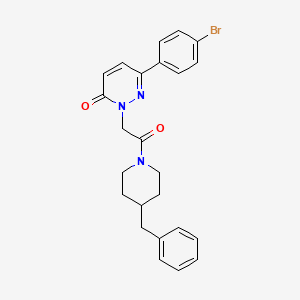
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
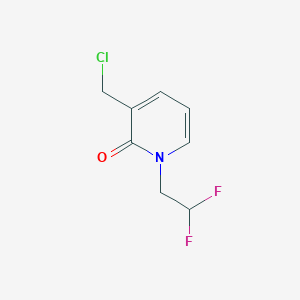
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
